
4,4-cyclohexylidene bisphenol
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Overview
Description
4,4-Cyclohexylidene bisphenol (CHBP), also known as bisphenol Z (BPZ), is a bisphenol derivative characterized by a cyclohexylidene bridge connecting two phenolic rings. Its molecular formula is $ \text{C}{15}\text{H}{20}\text{O}_2 $, with a molar mass of 240.38 g/mol . CHBP is synthesized via condensation reactions, such as the nucleophilic displacement of oxalyl chloride with CHBP in the presence of pyridine, yielding poly(4,4'-cyclohexylidene bisphenol oxalate), a white powder with a 48% yield .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Cyclohexylidene bisphenol is typically synthesized through the condensation reaction of cyclohexanone with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the bisphenol compound . The general reaction scheme is as follows:
Cyclohexanone+2PhenolH2SO44,4-Cyclohexylidene bisphenol+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Polymerization with Oxalyl Chloride
Bisphenol Z undergoes polycondensation with oxalyl chloride to form poly(4,4'-cyclohexylidene bisphenol oxalate) , a polymer with DNA extraction capabilities.
Reaction Protocol
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Reactants : Bisphenol Z (0.04 mol), oxalyl chloride (0.04 mol) .
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Conditions :
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Workup : Precipitation in methanol yields a white polymer powder (48% yield) .
Structural Confirmation
The polymer’s insolubility in common solvents (THF, acetone, methanol) and solubility in chloroform confirm its cross-linked structure .
DNA Binding Mechanism
While not a direct chemical reaction, the polymer’s interaction with DNA involves:
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π-π stacking between aromatic rings of the polymer and DNA bases.
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Hydrogen bonding between polymer oxalate groups and DNA amine groups .
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Enhanced adsorption in GuHCl/EtOH buffer due to chaotropic effects disrupting water-DNA interactions .
Comparative Analysis of Key Reactions
Reaction Type | Reactants/Conditions | Yield/Outcome |
---|---|---|
Monomer Synthesis | Phenol + cyclohexanone, zeolite beta | High conversion |
Polymer Synthesis | Bisphenol Z + oxalyl chloride, pyridine | 48% yield |
Critical Reaction Parameters
Scientific Research Applications
4,4-Cyclohexylidene bisphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-cyclohexylidene bisphenol involves its interaction with molecular targets such as estrogen receptors. It can bind to these receptors and modulate their activity, influencing various biological pathways. The compound’s structural similarity to bisphenol A allows it to mimic estrogenic activity, which is the basis for its use in biological and medical research .
Comparison with Similar Compounds
Key Properties :
- Thermal Stability : Thermogravimetric analysis (TGA) reveals three decomposition stages:
- Solubility : Insoluble in common solvents (THF, acetone) but soluble in chloroform .
- Structural Features : FTIR and NMR confirm aromatic hydrogens (6.6–7.1 ppm), cyclohexane hydrogens (1.46 ppm), and oxalate carbonyl carbons (154 ppm) .
Table 1: Structural and Functional Comparison
Critical Analysis
Thermal and Chemical Stability :
- CHBP’s cyclohexylidene bridge confers superior thermal resistance compared to BPA’s isopropylidene group, which degrades at lower temperatures .
- HBPA’s hydrogenated structure eliminates double bonds, enhancing UV resistance and making it suitable for outdoor applications .
DNA Binding Efficiency :
- Poly(CHBP oxalate) achieves DNA extraction efficiencies of 3370 ng/mL with GuHCl buffer, outperforming NaCl and PBS buffers due to its mesoporous structure and oxalate functional groups .
- In contrast, BPA-based polymers are unsuitable for biomedical applications due to leaching risks and toxicity .
Regulatory and Environmental Impact :
- BPA and BPS face strict regulations (e.g., EU REACH) due to endocrine disruption, while CHBP and HBPA are considered safer alternatives .
- CHBP’s low water solubility (<192 mg/L) reduces environmental mobility compared to BPA .
Material Performance: CHBP-based composites (e.g., CHBP/silica) exhibit high surface areas (12.237 m²/g), enabling efficient DNA adsorption, whereas BPA derivatives lack such porosity . HBPA-modified resins show non-toxic interaction with DNA, avoiding Fe₃O₄ nanoparticle leaching .
Research Findings and Data Tables
Table 2: DNA Extraction Performance
Table 3: Thermal Properties
Compound | Decomposition Stages (°C) | Residual Mass (%) | Reference |
---|---|---|---|
Poly(CHBP oxalate) | 58–94; 102–222; 226–624 | 1.1 | |
HBPA | Single-stage melting at 187 | N/A | |
BPA | Decomposes at ~220 | 10–20 |
Q & A
Basic Research Questions
Q. What are the key synthesis methods for poly(4,4′-cyclohexylidene bisphenol oxalate) and their impact on material properties?
- Methodology : Two primary methods are employed:
- Direct mixing : Combining pre-synthesized poly(4,4′-cyclohexylidene bisphenol oxalate) with fumed silica (11 nm particle size).
- In situ polymerization : Polymerizing 4,4′-cyclohexylidene bisphenol monomers in the presence of silica nanoparticles.
Q. How is 4,4-cyclohexylidene bisphenol characterized for thermal and structural stability?
- Analytical techniques :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and thermal stability.
- Differential Scanning Calorimetry (DSC) : Measures glass transition temperatures (Tg).
- FTIR and XRD : Confirm chemical bonding (e.g., ester linkages) and crystallinity .
Q. What role does this compound play in DNA extraction protocols?
- Method : Solid-phase extraction using silica nanocomposites.
- Optimization :
- Polymer mass (0.02–0.2 g) and binding buffers (guanidine hydrochloride/EtOH, NaCl, PBS) affect yield. Guanidine buffer achieves the highest DNA yield (1,348,000 ng) due to enhanced nucleic acid-polymer interactions .
Advanced Research Questions
Q. How do pore volume and surface area of poly(4,4′-cyclohexylidene bisphenol oxalate) nanocomposites influence DNA adsorption efficiency?
- Data-driven analysis :
Silica Content (%) | Surface Area (m²/g) | Pore Volume (cm³/g) |
---|---|---|
3.7 | 1.788 | 0.005 |
7 | 3.362 | 0.008 |
13 | 12.237 | 0.013 |
Higher silica content increases surface area and pore volume, enhancing DNA binding capacity . | ||
Q. What mechanistic insights exist into the endocrine-disrupting potential of this compound compared to BPA?
- Toxicology approach : Subacute oral toxicity studies in rats compare receptor-binding affinities and metabolic pathways.
- Key finding : this compound exhibits lower estrogenic activity than BPA but may interact with thyroid hormone receptors, requiring detailed dose-response analyses .
Q. How can molecular dynamics simulations predict gas transport properties in this compound-based polycarbonate membranes?
- Simulation framework : Transition-state modeling of argon permeability.
- Parameters :
- Permeability coefficient: 4.5 barrers at 30°C.
- Activation energy for diffusion: 6.7 kcal/mol.
Q. Methodological Challenges
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
- Protocol :
Extraction : Solid-phase extraction (SPE) using C18 cartridges.
Detection : HPLC-DAD with a C18 column (λ = 230 nm).
Validation : Limit of detection (LOD) < 0.1 µg/L in water matrices .
Q. How does the choice of polymerization catalyst affect the molecular weight distribution of poly(4,4′-cyclohexylidene bisphenol oxalate)?
- Comparative study :
- Tin-based catalysts : Yield high-Mw polymers (>50 kDa) but require stringent temperature control.
- Acid catalysts : Produce lower-Mw polymers (10–20 kDa) with broader polydispersity indices (PDI > 2.5) .
Q. Emerging Applications
Q. Can this compound-derived polymers replace traditional epoxy resins in biomedical coatings?
- Performance metrics :
- UV resistance : Superior to BPA-based resins due to cyclohexylidene rigidity.
- Biocompatibility : Non-cytotoxic in vitro (tested up to 100 µg/mL) .
Q. What are the challenges in scaling up silica nanocomposite synthesis for industrial DNA extraction kits?
- Critical factors :
- Homogeneity : Aggregation of silica nanoparticles at >15% content reduces reproducibility.
- Cost : In situ polymerization is 30% more expensive than direct mixing .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported thermal stability of this compound polymers: How to reconcile?
Properties
Molecular Formula |
C18H20O2 |
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Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H20O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h5-14,19-20H,1-4H2 |
InChI Key |
WZCQOMUGRAWORP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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